molecular formula C12H17NO2 B13801143 N-(2-Butoxyphenyl)acetamide CAS No. 532-09-2

N-(2-Butoxyphenyl)acetamide

Cat. No.: B13801143
CAS No.: 532-09-2
M. Wt: 207.27 g/mol
InChI Key: MJELWGXEQOCGGW-UHFFFAOYSA-N
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Description

N-(2-Butoxyphenyl)acetamide: is an organic compound with the molecular formula C12H17NO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a butoxy group at the ortho position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Butoxyphenyl)acetamide typically involves the reaction of 2-butoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The general reaction scheme is as follows:

2-Butoxyaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2-Butoxyaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Butoxyaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Butoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of butoxybenzoic acid.

    Reduction: Formation of 2-butoxyaniline.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

N-(2-Butoxyphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Butoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    N-(4-Butoxyphenyl)acetamide: Similar structure but with the butoxy group at the para position.

    N-(2-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a butoxy group.

    N-(2-Ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: N-(2-Butoxyphenyl)acetamide is unique due to the presence of the butoxy group at the ortho position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to its analogs.

Properties

CAS No.

532-09-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-butoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12-8-6-5-7-11(12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

MJELWGXEQOCGGW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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